2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been reported to exhibit anticancer activity . They selectively showed a high cytotoxic effect in HeLa cancer cells .
Mode of Action
It is known that similar compounds, such as benzenesulfonamide derivatives, have been associated with their ability to induce apoptosis in hela cells . They increase the early apoptotic population of cells, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and induce apoptosis through caspase activation in HeLa cells .
Biochemical Pathways
The induction of apoptosis suggests that the compound may affect pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
For similar compounds, susceptibility to undergo first-phase oxidation reactions in human liver microsomes was assessed . The results of the in vitro metabolic stability experiments suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .
Result of Action
The result of the compound’s action is likely related to its ability to induce apoptosis in cancer cells . This could lead to a reduction in the proliferation of these cells, potentially contributing to anticancer effects.
Preparation Methods
The synthesis of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of piperidine with thiophene-2-carbaldehyde under suitable conditions.
Chlorination: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with various biological systems to understand its mechanism of action and potential therapeutic benefits.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide include other sulfonamide derivatives and thiophene-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Sulfonamide Derivatives: Compounds like N-(2-chlorophenyl)-N’-(2-thienylmethyl)urea share the sulfonamide functional group but differ in their overall structure and properties.
Thiophene-Containing Compounds: Compounds such as 2-(thiophen-2-ylmethyl)piperidine have similar thiophene and piperidine moieties but lack the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzamide moiety, a piperidine ring, and a thiophene group, which contribute to its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with specific cellular pathways involved in cancer progression, potentially acting as an inhibitor of tumor growth. The benzothiazole derivatives related to this compound have demonstrated various anticancer activities, indicating a promising avenue for further research.
The exact mechanism of action of this compound remains under investigation. However, preliminary studies suggest it may inhibit specific enzymes related to disease pathways, which could contribute to its therapeutic effects. The structural features allow for interactions with multiple biological targets through hydrogen bonding and hydrophobic interactions .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Piperine | Contains piperidine ring | Anti-inflammatory, analgesic effects |
Thiophene-2-carboxylic acid | Contains thiophene moiety | Exhibits stability and electronic properties |
N-Methylbenzamide | Contains benzamide group | Used in various pharmaceutical applications |
This table highlights the uniqueness of this compound in combining distinct functional groups that enable it to interact with multiple molecular targets.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis Pathway: The synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include the formation of the piperidine intermediate, chlorination, and sulfonamide formation.
- In Vitro Studies: In vitro assays have demonstrated the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Toxicity Assessments: Preliminary toxicity studies indicate that the compound exhibits minimal adverse effects on biochemical and hematological parameters in animal models, supporting its safety profile.
Properties
IUPAC Name |
2-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQURJLQQBUAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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